molecular formula C14H14N2O4S B1665413 Acediasulfone CAS No. 80-03-5

Acediasulfone

Cat. No.: B1665413
CAS No.: 80-03-5
M. Wt: 306.34 g/mol
InChI Key: FKKUMFTYSTZUJG-UHFFFAOYSA-N
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Description

    Acediasulfone: (INN) is a long-acting prodrug of . .

  • This compound serves as a delivery system for dapsone, allowing for more convenient administration.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for acediasulfone are not readily available in the literature.
    • it’s important to note that this compound is essentially a prodrug, meaning it is metabolized in the body to release dapsone.
  • Chemical Reactions Analysis

    • Acediasulfone likely undergoes similar reactions to dapsone due to its prodrug nature.
    • Common reactions include oxidation , reduction , and substitution .
    • Reagents and conditions used in these reactions would align with those applicable to dapsone.
    • Major products formed would be dapsone itself and any metabolites.
  • Scientific Research Applications

    • Acediasulfone’s applications span various fields:

        Chemistry: As a prodrug, it aids in dapsone delivery.

        Biology: It may be studied for its antimicrobial effects.

        Medicine: Used in treating leprosy and dermatitis herpetiformis.

        Industry: Its role in drug development and formulation could be explored.

  • Mechanism of Action

    • Acediasulfone’s mechanism of action is closely tied to dapsone.
    • Molecular targets: It likely interacts with bacterial enzymes or pathways.

      Pathways involved: Further research is needed to elucidate this fully.

  • Comparison with Similar Compounds

    • While specific comparisons are scarce, acediasulfone’s uniqueness lies in its prodrug status.
    • Similar compounds include dapsone itself and other antimicrobial agents.

    Properties

    CAS No.

    80-03-5

    Molecular Formula

    C14H14N2O4S

    Molecular Weight

    306.34 g/mol

    IUPAC Name

    2-[4-(4-aminophenyl)sulfonylanilino]acetic acid

    InChI

    InChI=1S/C14H14N2O4S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18/h1-8,16H,9,15H2,(H,17,18)

    InChI Key

    FKKUMFTYSTZUJG-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O

    Canonical SMILES

    C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O

    Appearance

    Solid powder

    melting_point

    194.0 °C

    80-03-5

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Ace (sulfone)
    acediasulfone

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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